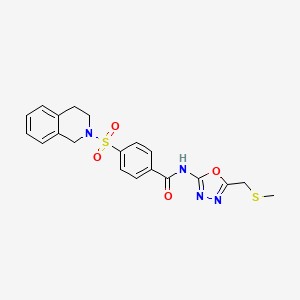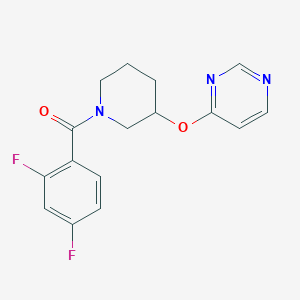
4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-N-(5-((甲硫基)甲基)-1,3,4-恶二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound features a benzamide core substituted with a sulfonyl group linked to a dihydroisoquinoline moiety and an oxadiazole ring with a methylthioethyl substituent.
科学研究应用
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of larger, more complex molecules due to its reactive functional groups.
Catalysts: : Can be used in catalytic processes due to its unique structure.
Biology
Biochemical Studies: : Employed in the study of enzyme interactions and biochemical pathways.
Drug Discovery: : Investigated for its potential therapeutic properties in drug design.
Medicine
Pharmacology: : Explored for its potential effects on biological targets, such as receptors or enzymes.
Diagnostic Agents: : Used in the development of diagnostic tools and imaging agents.
Industry
Material Science: : Utilized in the development of new materials with specific chemical properties.
Agrochemicals: : Investigated for potential use in developing new pesticides or herbicides.
作用机制
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to potential therapeutic effects in diseases where this enzyme plays a key role, such as breast and prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves several key steps:
Formation of Dihydroisoquinoline: : This step typically involves the reduction of isoquinoline derivatives under catalytic hydrogenation conditions.
Sulfonylation: : Introduction of the sulfonyl group through a reaction with sulfonyl chlorides or related reagents in the presence of base.
Oxadiazole Formation: : The synthesis of the oxadiazole ring can be accomplished via cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Final Coupling: : The final assembly involves coupling the oxadiazole moiety with the benzamide core, often using coupling reagents such as EDCI or HATU under mild conditions.
Industrial Production Methods
Industrial production may employ similar synthetic strategies but scaled up with optimized conditions for cost efficiency and yield. Common methods include continuous flow reactors for efficient sulfonylation and large-scale catalytic hydrogenation setups for dihydroisoquinoline formation.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the dihydroisoquinoline moiety, forming N-oxides or other oxidized derivatives.
Reduction: : Reduction can occur at various functional groups, converting sulfonyl to thiol, or reducing oxadiazole derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzamide or oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) or KMnO₄.
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Typical reagents include halides for electrophilic substitution or amines for nucleophilic substitution.
Major Products
Oxidation and reduction products typically include N-oxides, thiols, and other reduced forms. Substitution products depend on the specific reagents used but could involve various substituted benzamides or oxadiazoles.
相似化合物的比较
Comparison with Other Similar Compounds
Similar compounds include:
N-sulfonylbenzamides: : Compounds with similar sulfonyl-benzamide structures but different substituents.
Isoquinoline Derivatives: : Compounds featuring the dihydroisoquinoline moiety with variations in other functional groups.
Oxadiazole Compounds: : Molecules containing the oxadiazole ring but differing in other parts of the structure.
Unique Aspects
Functional Group Diversity: : Combines several reactive functional groups within a single molecule, offering unique reactivity profiles.
Potential for Multifunctional Applications: : Its structure supports a wide range of applications across different scientific fields.
And there you have it, a detailed dive into 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide. Fascinating, huh?
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-6-8-17(9-7-15)30(26,27)24-11-10-14-4-2-3-5-16(14)12-24/h2-9H,10-13H2,1H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGLQOSLNZHQOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)
![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)
![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide](/img/structure/B2397377.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)
![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)
![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)



![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)
![3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride](/img/structure/B2397393.png)
